molecular formula C7H9BrClNO B6353748 4-Bromo-3-ethoxypyridine hydrochloride CAS No. 1864784-63-3

4-Bromo-3-ethoxypyridine hydrochloride

Cat. No.: B6353748
CAS No.: 1864784-63-3
M. Wt: 238.51 g/mol
InChI Key: UJGKDSXBLFOYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-ethoxypyridine hydrochloride is a chemical compound with the molecular formula C7H9BrClNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position and an ethoxy group at the 3-position, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethoxypyridine hydrochloride typically involves the bromination of 3-ethoxypyridine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethoxypyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyridine ring.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substituted pyridines with various functional groups.
  • Oxidized derivatives such as aldehydes and acids.
  • Reduced pyridine derivatives .

Scientific Research Applications

4-Bromo-3-ethoxypyridine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxypyridine hydrochloride involves its interaction with specific molecular targets. The bromine and ethoxy groups contribute to its reactivity, allowing it to bind to enzymes or receptors in biological systems. This binding can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-3-methylpyridine hydrochloride
  • 4-Bromo-3-chloropyridine hydrochloride
  • 4-Bromo-3-fluoropyridine hydrochloride

Comparison: 4-Bromo-3-ethoxypyridine hydrochloride is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its methyl, chloro, or fluoro counterparts.

Properties

IUPAC Name

4-bromo-3-ethoxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-2-10-7-5-9-4-3-6(7)8;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGKDSXBLFOYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CN=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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